molecular formula C10H9N3O2 B3252211 4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one CAS No. 21472-32-2

4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one

Cat. No.: B3252211
CAS No.: 21472-32-2
M. Wt: 203.2 g/mol
InChI Key: JIPZZHTWJZKGDE-UHFFFAOYSA-N
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Description

4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one is a heterocyclic compound that features both an imidazole ring and an aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one typically involves the condensation of 3-aminobenzoic acid with an appropriate imidazole derivative. One common method involves the reaction of 3-aminobenzoic acid with glyoxal and ammonia under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one is unique due to the presence of both the aminobenzoyl group and the imidazole ring, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications in various fields .

Properties

IUPAC Name

4-(3-aminobenzoyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-3-1-2-6(4-7)9(14)8-5-12-10(15)13-8/h1-5H,11H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPZZHTWJZKGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 2
Reactant of Route 2
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 3
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 4
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 5
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one
Reactant of Route 6
4-(3-Aminobenzoyl)-1,3-dihydroimidazol-2-one

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